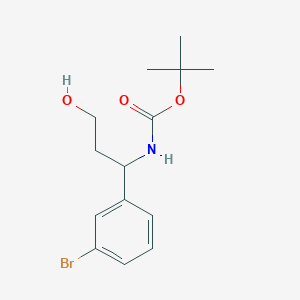

Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate

Description

Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate is a carbamate derivative featuring a 3-bromophenyl group and a tertiary butyl protective group. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance bioactivity or stability. For instance, compounds with bromophenyl moieties have demonstrated cytotoxic activity against cancer cells, as seen in halogenated chalcone derivatives .

Properties

Molecular Formula |

C14H20BrNO3 |

|---|---|

Molecular Weight |

330.22 g/mol |

IUPAC Name |

tert-butyl N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamate |

InChI |

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |

InChI Key |

LROVVCXCAXIHNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate generally involves multi-step organic transformations, which can be summarized as:

- Step 1: Preparation of a suitable 3-bromophenyl derivative bearing a hydroxypropyl side chain or its precursor.

- Step 2: Introduction of the carbamate protecting group via reaction with tert-butyl chloroformate (Boc anhydride) or related reagents.

- Step 3: Purification and characterization of the final carbamate product.

This strategy leverages the nucleophilic amine functionality reacting with Boc reagents under basic conditions to form the carbamate linkage, while preserving the bromophenyl and hydroxypropyl moieties.

Detailed Synthetic Routes and Conditions

- The carbamate formation typically uses tert-butyl chloroformate as the Boc donor and triethylamine as the base to neutralize HCl formed during the reaction.

- Solvents such as dichloromethane or ethyl acetate are preferred for their anhydrous nature and ability to dissolve both reactants.

- Reaction temperatures range from 0°C to room temperature for carbamate formation to minimize side reactions.

- For alkylation steps involving bromopropyl intermediates, potassium carbonate in DMF or acetone at elevated temperatures (65-120°C) is common.

- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in similar carbamate syntheses.

Representative Synthesis Example

Synthesis of tert-butyl 3-bromopropylcarbamate (a key intermediate):

- Dissolve 3-bromopropylamine hydrobromide (5.58 mmol) in 20 mL dichloromethane.

- Add triethylamine (5.58 mmol) under ice cooling.

- Slowly add tert-butyl dicarbonate (Boc2O, 5.56 mmol) dropwise over 10 minutes.

- Stir at room temperature for 50 minutes.

- Add ethyl acetate, wash sequentially with 5% aqueous citric acid, water, and saturated brine.

- Dry organic phase over sodium sulfate, evaporate solvent under reduced pressure.

- Obtain tert-butyl 3-bromopropylcarbamate in 98% yield as confirmed by 1H NMR.

Industrial and Scale-Up Considerations

- Industrial syntheses adopt similar routes but utilize continuous flow reactors and automated systems to enhance reproducibility, yield, and safety.

- Purification is typically achieved by recrystallization or flash chromatography .

- Control of moisture and temperature is critical to avoid hydrolysis of the carbamate group.

- Use of potassium iodide as an additive can improve nucleophilic substitution efficiency.

- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion and minimizes byproduct formation.

Analytical Data and Purity Assessment

| Analytical Method | Purpose | Typical Results for this compound |

|---|---|---|

| 1H Nuclear Magnetic Resonance (NMR) | Confirm structure and purity | Signals corresponding to Boc tert-butyl protons (~1.4 ppm, singlet), aromatic protons (7.0-7.5 ppm), and hydroxypropyl chain methylene protons (2.0-4.0 ppm) |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~288.19 (M+) consistent with C13H18BrNO2 |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic carbamate C=O stretch (~1700 cm⁻¹), OH stretch (~3400 cm⁻¹), aromatic C-H stretches |

| Melting Point (mp) | Purity and identity check | Sharp melting point consistent with literature values (varies by purity) |

| Chromatography (HPLC, TLC) | Reaction monitoring and purity | Single major peak with retention time consistent with reference standard |

Summary Table of Key Preparation Steps

| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| tert-butyl 3-bromopropylcarbamate | 3-bromopropylamine hydrobromide | Boc2O, triethylamine | DCM | 0 to RT | 50 min | 98 | Extraction, drying, evaporation |

| This compound | 3-bromophenylpropanol + Boc reagent | tert-butyl chloroformate, triethylamine | Ethyl acetate or DCM | 0 to RT | Several hours | ~90 | Recrystallization or flash chromatography |

| Alkylation intermediate | Phenol derivative + tert-butyl 3-bromopropylcarbamate | K2CO3, KI (optional) | DMF or acetone | 65-120 | 3-15 h | 45-62 | Silica gel chromatography |

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a palladium catalyst.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxypropyl chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

- Bromine vs. Chlorine : The bromophenyl analog (IC50 = 42.22 μg/mL) showed superior cytotoxicity compared to its chlorinated counterpart (IC50 = 1,484.75 μg/mL), suggesting bromine enhances bioactivity .

- Substituent Effects : Bulky groups (e.g., 4-isopropylphenyl in compound 4) further improved potency (IC50 = 22.41 μg/mL), likely due to enhanced hydrophobic interactions with cellular targets .

- Synthetic Efficiency : Microwave-assisted synthesis yielded higher efficiency (55–87%) compared to traditional methods, though yields inversely correlated with substituent complexity .

Carbamate Derivatives

- tert-butyl 3-(3-bromophenyl)propylcarbamate (CAS 852540-82-0): This analog lacks the hydroxyl group but shares the bromophenyl and tert-butyl carbamate structure. It was synthesized with yields up to 98% via optimized routes, emphasizing the role of protective groups in stabilizing reactive intermediates .

Structural Advantages of the Query Compound :

- The 3-hydroxypropyl chain may improve solubility compared to non-hydroxylated analogs (e.g., tert-butyl 3-(3-bromophenyl)propylcarbamate) .

Biological Activity

Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H18BrNO2

- Molecular Weight : 288.19 g/mol

- CAS Number : 20744379

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies have suggested that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Cholinesterase Inhibition : It has been identified as a cholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

-

Antioxidant and Anti-inflammatory Study :

A study conducted on various phenolic compounds, including tert-butyl derivatives, demonstrated significant antioxidant activity. The compound was effective in reducing oxidative stress markers in vitro, suggesting its potential for therapeutic applications in oxidative stress-related conditions. -

Cholinesterase Inhibition :

In a pharmacological evaluation, this compound showed promising results as a cholinesterase inhibitor. This activity was assessed using standard assays that measure the inhibition of the enzyme acetylcholinesterase, which is crucial for neurotransmission. -

Cytotoxicity Assessment :

The cytotoxic effects of the compound were evaluated using HepG2 cells. The results indicated that at higher concentrations, the compound exhibited cytotoxic effects, highlighting the need for further investigation into its safety profile and therapeutic index.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate, and how can reaction conditions be optimized?

- Methodology :

- Pd-catalyzed coupling : Adapt protocols from analogous carbamate syntheses, such as using Pd₂(dba)₃ and CyJohnPhos in degassed dioxane at 110°C for cross-coupling reactions involving bromophenyl intermediates .

- Protection/deprotection strategies : Utilize tert-butyl carbamate (Boc) protection for amine groups, as demonstrated in the synthesis of tert-butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate via asymmetric Mannich reactions .

- Purification : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, followed by NMR and LC-MS validation .

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

- Analytical techniques :

- ¹H/¹³C-NMR : Compare chemical shifts with structurally similar compounds (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~7.0–7.5 ppm for bromophenyl aromatic protons) .

- Mass spectrometry : Validate molecular weight using high-resolution MS (HRMS). For example, exact mass calculations (e.g., 331.04539 Da for brominated analogs) can confirm molecular formula .

- IR spectroscopy : Identify key functional groups (e.g., carbonyl stretch ~1700 cm⁻¹ for carbamate) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Stability : Store at room temperature in airtight containers, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the Boc group .

- Handling : Use in a well-ventilated fume hood with PPE (gloves, goggles) to minimize inhalation/contact risks. Note: While SDS data for this exact compound is unavailable, similar carbamates show low acute toxicity but require standard lab precautions .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights support this?

- Reactivity : The 3-bromophenyl group acts as a directing moiety in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. The bromine atom’s electronegativity enhances oxidative addition rates with Pd(0) catalysts .

- Mechanistic analysis : Monitor reaction progress via TLC or in situ IR. Competitive pathways (e.g., debromination vs. coupling) can be assessed by varying ligands (e.g., CyJohnPhos vs. XPhos) and temperatures .

Q. What strategies can resolve stereochemical challenges during the synthesis of the hydroxypropylcarbamate moiety?

- Chiral resolution : Use chiral auxiliaries or asymmetric catalysis. For example, asymmetric Mannich reactions with tert-butyl carbamates achieve enantiomeric excess (ee) >90% via hydrogen-bonding transition states .

- Dynamic kinetic resolution : Employ enzymes or chiral catalysts to favor one stereoisomer during hydroxypropyl group formation .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- In silico approaches :

- Docking studies : Use software like AutoDock Vina to model binding poses with ATPase domains (e.g., p97 AAA ATPase) based on structural analogs .

- QSAR analysis : Correlate substituent effects (e.g., bromine position) with bioactivity using descriptors like LogP and polar surface area (PSA) .

Contradictions and Recommendations

- Stability : While suggests room-temperature storage is sufficient, recommends protection from light for biphenyl analogs. Researchers should validate storage conditions empirically.

- Toxicity : Some SDS sheets (e.g., ) report low acute toxicity, but others lack ecotoxicological data. Assume precautionary measures until compound-specific data is available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.